molecular formula C13H24N2O2 B13339832 (3-(Methoxymethyl)piperidin-1-yl)(piperidin-3-yl)methanone

(3-(Methoxymethyl)piperidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B13339832
M. Wt: 240.34 g/mol
InChI Key: SPPXMLPHCJKOKU-UHFFFAOYSA-N
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Description

(3-(Methoxymethyl)piperidin-1-yl)(piperidin-3-yl)methanone is a chemical compound with the molecular formula C13H24N2O2 It is a piperidine derivative, which means it contains a six-membered ring with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxymethyl)piperidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of piperidine derivatives with methoxymethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(Methoxymethyl)piperidin-1-yl)(piperidin-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3-(Methoxymethyl)piperidin-1-yl)(piperidin-3-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)piperidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone
  • (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

Uniqueness

(3-(Methoxymethyl)piperidin-1-yl)(piperidin-3-yl)methanone is unique due to its specific structure, which includes a methoxymethyl group attached to a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

[3-(methoxymethyl)piperidin-1-yl]-piperidin-3-ylmethanone

InChI

InChI=1S/C13H24N2O2/c1-17-10-11-4-3-7-15(9-11)13(16)12-5-2-6-14-8-12/h11-12,14H,2-10H2,1H3

InChI Key

SPPXMLPHCJKOKU-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN(C1)C(=O)C2CCCNC2

Origin of Product

United States

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